beta-Casomorphin, bovine trifluoroacetate

Description

Overview of Bioactive Peptides Derived from Bovine Casein

Bovine milk is a complex biological fluid containing a rich array of proteins, with casein being the most abundant. Casein is not a single protein but a family of phosphoproteins, primarily composed of alpha-s1, alpha-s2, beta, and kappa-caseins. nih.gov Through enzymatic digestion, either during gastrointestinal passage or in laboratory settings, these proteins can be broken down into smaller fragments known as bioactive peptides. capes.gov.br These peptides are termed "bioactive" because they can exert physiological effects in the body. capes.gov.brnih.gov

The variety of bioactive peptides derived from bovine casein is extensive, with each type exhibiting different potential functions. These include peptides with immunomodulatory, antimicrobial, antihypertensive, and opioid activities. tandfonline.comnih.gov Beta-casomorphins are a prominent group of these opioid peptides derived specifically from the beta-casein fraction of bovine milk. nih.gov The most studied of these is bovine beta-casomorphin-7 (BCM-7). nih.gov

The release of BCM-7 is linked to specific genetic variants of beta-casein, most notably the A1 variant. nih.govacs.org The A1 variant has a histidine amino acid at position 67 of its protein chain, which allows for enzymatic cleavage that releases BCM-7. nih.govresearchgate.net In contrast, the A2 variant contains a proline at the same position, which makes this cleavage less likely. researchgate.netwikipedia.org The trifluoroacetate (B77799) salt form of beta-casomorphin (B10794742) is a synthetically prepared version, often used in research due to its stability and purity. abbiotec.com

Historical Context of Beta-Casomorphin Research

The discovery of opioid peptides derived from food sources marked a significant step in nutritional biochemistry. In the late 1970s, researchers identified peptides with opioid-like activity in enzymatic digests of various food proteins, including casein. capes.gov.br This led to the isolation and characterization of the first casomorphins from bovine casein.

Initial studies focused on identifying the specific peptide sequences responsible for this opioid activity. Through meticulous work involving protein sequencing and synthesis, scientists were able to pinpoint the amino acid chains that constitute the various beta-casomorphins. capes.gov.br Bovine beta-casomorphin-7, with its seven-amino-acid sequence, was among the key peptides identified during this early period of research. bachem.com

The realization that different genetic variants of bovine beta-casein (A1 and A2) influenced the production of BCM-7 was another critical development. researchgate.net This discovery opened up new avenues of research into the potential physiological distinctions between consuming milk with different casein profiles. Subsequent research has often utilized synthetically produced beta-casomorphins, such as the trifluoroacetate salt, to conduct controlled experiments and investigate their biological effects in a standardized manner. abbiotec.com

Significance of Bovine Beta-Casomorphin in Research Contexts

Bovine beta-casomorphin, particularly BCM-7, serves as a valuable tool in various research contexts. Its primary significance lies in its ability to act as a selective agonist for μ-opioid receptors. acs.orgnih.gov This property allows scientists to investigate the roles of these receptors in different physiological systems, including the gastrointestinal, nervous, and immune systems. capes.gov.bracs.org

In laboratory settings, synthetic forms of beta-casomorphin, such as the trifluoroacetate salt, are preferred for their high purity and well-defined concentration, which are essential for reproducible experimental results. abbiotec.com Researchers have used this compound in a variety of in vitro (cell-based) and in vivo (animal) studies to explore its mechanisms of action.

For instance, studies have examined the influence of BCM-7 on gastrointestinal motility and inflammation. nih.govnih.gov There is also a body of research investigating its potential immunomodulatory effects, such as its influence on lymphocyte proliferation and cytokine release. tandfonline.comresearchgate.net The controversial link between BCM-7 and certain non-communicable diseases has also driven a significant amount of research, although a definitive causal relationship in humans remains a subject of scientific debate. nih.govtandfonline.comtandfonline.com

Table 1: Common Bovine Beta-Casomorphin Variants This table provides an overview of some of the known bovine beta-casomorphin peptides.

| Peptide Name | Number of Amino Acids | Amino Acid Sequence |

| Bovine beta-casomorphin-4 | 4 | Tyr-Pro-Phe-Pro |

| Bovine beta-casomorphin-5 (B12063266) | 5 | Tyr-Pro-Phe-Pro-Gly |

| Bovine beta-casomorphin-7 | 7 | Tyr-Pro-Phe-Pro-Gly-Pro-Ile |

| Bovine beta-casomorphin-8 | 8 | Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro |

Table 2: Key Research Findings on Bovine Beta-Casomorphin-7 This table summarizes selected research findings related to the study of bovine BCM-7.

| Research Area | Finding | Reference |

| Receptor Binding | Bovine BCM-7 is a known agonist for μ-opioid receptors. | acs.orgnih.gov |

| Gastrointestinal Effects | Studies have shown that BCM-7 can influence gastrointestinal transit time. | nih.gov |

| Immune System Modulation | Research suggests that BCM-7 may have immunomodulatory properties, affecting immune cells. | tandfonline.comresearchgate.net |

| Release from Casein Variants | BCM-7 is primarily released from the A1 variant of beta-casein due to a histidine at position 67. | nih.govresearchgate.net |

Properties

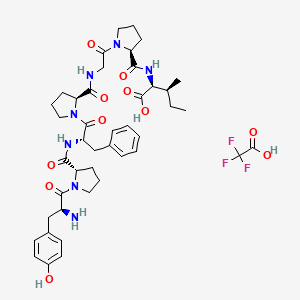

Molecular Formula |

C43H56F3N7O11 |

|---|---|

Molecular Weight |

903.9 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H55N7O9.C2HF3O2/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27;3-2(4,5)1(6)7/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57);(H,6,7)/t25-,29-,30-,31-,32-,33-,35-;/m0./s1 |

InChI Key |

MBVXUCKLZYCWCH-LCYFTJHISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Formation and Endogenous Generation of Bovine Beta Casomorphin

Proteolytic Release from Beta-Casein Variants (A1, A2, B)

Cow's milk contains several genetic variants of beta-casein, with A1 and A2 being the most common. acs.org Other variants include A3, B, C, D, E, F, H1, H2, and I. nih.gov The formation of BCM-7 is primarily associated with the digestion of A1 and B beta-casein variants. nih.govnih.gov

The critical difference between A1 and A2 beta-casein lies in a single amino acid at position 67 of the 209-amino-acid chain. nih.govnih.gov A1 beta-casein has a histidine residue at this position, while A2 beta-casein has a proline residue. nih.govmdpi.com The B variant of beta-casein also contains histidine at position 67. nih.gov

This amino acid substitution is pivotal. The peptide bond between isoleucine at position 66 and histidine at position 67 in A1 beta-casein is more susceptible to enzymatic cleavage compared to the more stable proline-isoleucine bond in the A2 variant. nih.govnih.govmdpi.com This increased susceptibility in the A1 variant makes it more readily hydrolyzed, leading to a higher release of BCM-7. nih.govnih.gov While some studies suggest that small amounts of BCM-7 can also be produced from A2 beta-casein, the quantity is significantly lower. nih.govresearchgate.net

Table 1: Amino Acid at Position 67 in Common Beta-Casein Variants and BCM-7 Release Potential

| Beta-Casein Variant | Amino Acid at Position 67 | BCM-7 Release Potential |

| A1 | Histidine | High |

| A2 | Proline | Low to None |

| B | Histidine | High |

The release of BCM-7 from beta-casein is a multi-step process involving several digestive enzymes.

The initial stage of digestion in the stomach involves the action of pepsin. Pepsin, along with chymotrypsin, begins the breakdown of the beta-casein protein, which is a necessary first step for the eventual release of BCM-7. mdpi.com In vitro studies simulating gastrointestinal digestion have shown that pepsin is required to release the amino terminus of the BCM-7 peptide. researchgate.netnih.gov

Following gastric digestion, the process continues in the small intestine where pancreatic enzymes play a crucial role. Pancreatic elastase has been identified as the enzyme that cleaves the peptide bond between isoleucine-66 and histidine-67 in the A1 variant, which releases the carboxyl terminus of BCM-7. researchgate.netnih.gov Subsequently, leucine (B10760876) aminopeptidase (B13392206) is involved in releasing the amino terminus of the peptide. nih.govresearchgate.netnih.gov The combination of these enzymatic actions results in the liberation of the complete BCM-7 peptide.

Beyond the primary digestive enzymes, other enzymes present in milk and dairy products can also contribute to the formation of beta-casomorphins. Raw cow's milk naturally contains somatic cells and endogenous proteases, such as plasmin, which may hydrolyze beta-casein. nih.gov The presence of BCM-7 detected in unprocessed cow's milk could be a result of the activity of these microbial or somatic cell-derived enzymes. nih.gov Furthermore, enzymes from starter cultures used in the production of fermented dairy products like cheese can also lead to the formation of BCMs. nih.gov

Enzymatic Hydrolysis Pathways

Influence of Food Processing on Beta-Casomorphin (B10794742) Formation

Food processing, particularly in the context of dairy products, can significantly influence the generation of beta-casomorphins. Higher concentrations of BCM-7 are often found in fermented milk products like cheese compared to raw or heat-processed milk. nih.govnih.gov This is attributed to the proteolytic activity of enzymes from the starter cultures used in cheesemaking. nih.gov For instance, BCM-7 has been detected in Cheddar cheese. nih.gov The ripening process of cheese can also lead to the formation of BCM precursors, such as β-CN f58-72, which may be further digested into longer-chain casomorphins like BCM-13. tandfonline.com

Interestingly, some research suggests that higher amounts of BCM-7 are liberated from raw milk proteins than from heat-processed milk, although this finding is not universally confirmed. nih.gov The processing steps, including heat treatment and fermentation, can either promote the formation of BCMs or lead to their degradation, making the final concentration in a dairy product highly variable. nih.govmurdoch.edu.au

Table 2: Factors Influencing Bovine Beta-Casomorphin Formation

| Factor | Influence on BCM Formation |

| Beta-Casein Variant | A1 and B variants are primary precursors due to histidine at position 67. |

| Gastric Digestion | Pepsin initiates the breakdown of beta-casein. |

| Intestinal Digestion | Pancreatic elastase and leucine aminopeptidase are key for BCM-7 release. |

| Microbial Enzymes | Starter cultures in fermented products can generate BCMs. |

| Endogenous Enzymes | Proteases naturally present in milk may contribute to BCM formation. |

| Food Processing | Cheesemaking and fermentation can increase BCM concentrations. |

Fermentation Processes

Fermentation, a key step in the production of many dairy products like cheese and yogurt, plays a significant role in the formation and degradation of beta-casomorphins. The enzymes from starter cultures used in fermentation can hydrolyze β-casein, leading to the release of these bioactive peptides. nih.gov For instance, in cheese making, the starter cultures, which often include species like Lactococcus lactis, contribute to the proteolytic environment that can generate BCM-7. nih.gov

However, the presence and concentration of beta-casomorphins in fermented products can be variable. While the enzymatic activity during fermentation can create these peptides, it can also lead to their further breakdown into smaller, inactive fragments. nih.gov For example, studies on yogurt have shown that even though the fermentation process has the potential to form BCMs, they are often not detected in the final product. nih.govnih.govcabidigitallibrary.org This suggests that the specific strains of bacteria used in yogurt fermentation, such as Lactobacillus delbrueckii ssp. bulgaricus and Streptococcus thermophilus, may either not be effective at releasing BCMs from β-casein or may actively degrade them. nih.govresearchgate.net In fact, research has indicated that fermentation and subsequent storage can reduce the concentration of BCM-5 and BCM-7 in yogurt. researchgate.net

Ripening Conditions

The ripening or aging of cheese is a complex biochemical process where proteins and fats are broken down, contributing to the final flavor and texture. This process is also crucial for the formation of beta-casomorphins. During ripening, enzymes from the starter culture, rennet, and the milk itself continue to break down casein proteins. tandfonline.com

The concentration of beta-casomorphins in cheese can change significantly during ripening. Initially, BCM-7 might not be detectable in young cheese but can appear and increase in concentration as ripening progresses. researchgate.net For example, in one study on Cheddar cheese, BCM-7 like peptides were observed after 4 and 7 months of ripening in cheeses made from A1 and A2 milk, respectively. researchgate.net The levels of BCM-7 can be influenced by factors such as pH and salt concentration, which affect enzymatic activity. researchgate.net It has been shown that enzymes from Lactococcus lactis ssp. cremoris can degrade BCM-7 under conditions similar to those found in ripening Cheddar cheese, suggesting that the final concentration is a balance between formation and degradation. nih.gov

Heat Treatment Effects

Heat treatments, such as pasteurization, are standard procedures in dairy processing. While not directly responsible for the creation of beta-casomorphins, heat treatment can influence their subsequent formation. The application of heat can alter the structure of milk proteins, including β-casein, potentially making them more or less susceptible to enzymatic breakdown during fermentation and ripening. nih.govresearchgate.net

The thermal history of the milk is a critical factor in the proteolysis that occurs during the manufacturing of fermented dairy products. nih.gov Some research has indicated that the formation of certain peptides from β-casein can occur at high temperatures, although the direct formation of BCMs as a result of heat treatment alone has not been conclusively demonstrated. nih.gov However, industrial-relevant heating has been shown to affect the formation of BCM-7 during subsequent simulated digestion in both A1 and A2 milk. researchgate.net

Occurrence in Biological Matrices

Milk and Dairy Products

Bovine beta-casomorphins have been detected in raw cow's milk and a variety of dairy products, with cheese being a notable source. nih.govnih.gov The presence of BCM-7 in raw milk may be due to the activity of endogenous or microbial enzymes. nih.govtandfonline.com The concentration of BCM-7 in milk can vary depending on the genetic variant of β-casein present in the cow, with A1 milk generally yielding higher levels than A2 milk after hydrolysis. researchgate.netnih.gov

The concentration of BCM-7 in different cheeses varies widely, influenced by the type of milk, starter cultures, and ripening conditions. nih.gov

Concentration of Beta-Casomorphin-7 in Various Cheeses

| Cheese Type | BCM-7 Concentration (μg/g or mg/kg) | Reference |

|---|---|---|

| Brie | 5 to 15 μg/g | nih.gov |

| Brie | 0.15 μg/g | nih.gov |

| Brie | 6.48 μg/g | nih.gov |

| Gorgonzola | 0.01 to 0.11 μg/g | nih.gov |

| Gouda | 0.01 to 0.11 μg/g | nih.gov |

| Fontina | 0.01 to 0.11 μg/g | nih.gov |

| Cheddar | 0.11 μg/g | nih.gov |

| Gorgonzola | Highest BCM-7, up to 7.63 mg/kg | researchgate.net |

| Cheddar (A1) | 0.075–0.26 μg/g (after 9 months ripening) | researchgate.netresearchgate.net |

In contrast to cheese, the presence of beta-casomorphins in commercial yogurts has generally not been confirmed. nih.govnih.govcabidigitallibrary.org This is likely due to the degradation of these peptides by the specific bacterial strains used in yogurt production. nih.govresearchgate.net

Preclinical Biological Fluids (e.g., Animal Blood, Urine)

The detection of bovine beta-casomorphins in biological fluids provides evidence of their absorption from the gastrointestinal tract. While direct studies on animal blood and urine are limited in the provided search results, there is evidence of BCM-7 being identified in the blood of human infants and the urine of children following milk consumption. mdpi.com The ability to measure BCMs in biological fluids like urine has been demonstrated using techniques such as HPLC-MS. nih.gov In animal studies, it has been noted that BCM-7 can influence gastrointestinal transit time, which implies its interaction with opioid receptors in the gut. mdpi.com

Molecular Mechanisms and Biological Activities of Bovine Beta Casomorphin Preclinical Research

Opioid Receptor Agonist Activity

Beta-casomorphins are recognized as exogenous opioid peptides, meaning they originate from outside the body but can interact with opioid receptors within it. nih.gov Their primary mode of action is through the agonism of opioid receptors, which are found in the central nervous system and throughout the gastrointestinal tract. nih.govmdpi.com

Binding Affinity to Mu-Opioid Receptors

Preclinical studies have consistently demonstrated that bovine beta-casomorphins exhibit a notable binding affinity for mu-opioid receptors. acs.orgnih.gov Research on rat brain tissues has shown that these peptides are mu-oriented compounds, indicating a preferential binding to this specific type of opioid receptor. nih.gov This interaction is what underlies their opioid-like effects observed in various animal models. The activation of mu-opioid receptors by beta-casomorphins can influence a range of physiological processes. acs.org

Comparative Analysis of Beta-Casomorphin (B10794742) Variants (e.g., BCM-5, BCM-7, BCM-9)

Several variants of beta-casomorphin have been identified, with BCM-5, BCM-7, and BCM-9 being among the most studied. mdpi.com These variants differ in their amino acid sequence and length, which in turn affects their biological potency. nih.gov

Preclinical evidence suggests that BCM-5 is the most potent of these naturally occurring opioid peptides. mdpi.com In comparison, BCM-7, a heptapeptide, is released during the digestion of the A1 variant of beta-casein. acs.orgmdpi.comresearchgate.net BCM-9, which is released from the A2 variant of beta-casein, has been found to have a binding affinity for μ-opioid receptors that is approximately one-fourth that of BCM-7. mdpi.comreddit.com The opioid activity of bovine beta-casomorphin-4 has also been quantified, as shown in the table below.

| Opioid Peptide | Amino Acid Sequence | Opioid Activity (IC50, μM): Guinea-Pig Ileum (mu) | Opioid Activity (IC50, μM): Mouse Vas Deferens (delta) |

| Bovine Beta-casomorphin-4 | Tyr-Pro-Phe-Pro | 22 | 84 |

| Data sourced from a study on the opioid activity of beta-casomorphins. tarsusmedicaleducation.com |

Modulation of Opioid Receptor Pathways

The interaction of bovine beta-casomorphins with mu-opioid receptors leads to the modulation of intracellular signaling pathways. mdpi.com Upon binding, these peptides can trigger a cascade of events similar to those initiated by endogenous opioids. This activation can influence various cellular functions. The effects of beta-casomorphins on these pathways can be attenuated by the administration of an opioid receptor antagonist like naloxone (B1662785), which highlights the specific nature of their interaction with the opioid system. visualsnowman.com

Gastrointestinal System Modulation in Animal Models

The presence of mu-opioid receptors in the gastrointestinal tract makes it a primary site of action for bovine beta-casomorphins. mdpi.com Preclinical studies using animal models have provided significant insights into how these peptides modulate gut function.

Effects on Gastrointestinal Transit Time

A notable effect of bovine beta-casomorphin observed in animal models is the delay in gastrointestinal transit time. researchgate.netnih.gov Studies in rats have demonstrated that the administration of bovine casein or synthetic beta-casomorphins leads to a significant increase in the time it takes for food to move through the digestive system. researchgate.netnih.gov This effect is attributed to the activation of opioid receptors in the gut. nih.gov

Research comparing the effects of milk containing A1 beta-casein (a source of BCM-7) with milk containing A2 beta-casein has shown that the A1 variant significantly slows gastrointestinal transit. mdpi.comnih.gov Furthermore, the administration of naloxone, a mu-opioid receptor antagonist, can block these effects, providing strong evidence for the involvement of opioid pathways in the modulation of gut motility by beta-casomorphins. mdpi.comnih.govnih.gov

| Animal Model | Intervention | Observed Effect on Gastrointestinal Transit Time |

| Rats | Feeding with casein suspensions vs. whey protein suspensions | Significantly longer transit time with casein. researchgate.netnih.gov |

| Rats | Pre-treatment with naloxone before casein administration | Abolished the delay in transit time caused by casein. researchgate.netnih.gov |

| Rats | Administration of synthetic beta-casomorphin variants | Dose-dependent slowing of transit time with more potent variants. nih.gov |

Regulation of Gut Secretions

In addition to motility, bovine beta-casomorphins have been shown to influence the secretion of substances within the gut, particularly mucins. researchgate.nettandfonline.com Mucins are a key component of the protective mucus layer in the intestines.

Preclinical research has shown that beta-casomorphin-7 can stimulate the secretion of mucins in the rat jejunum. researchgate.nettandfonline.com In vitro studies using rat and human intestinal mucin-producing cells have further confirmed that BCM-7 can directly act on intestinal goblet cells to increase the expression and secretion of mucins, such as MUC5AC. nih.govphysiology.org This effect is also mediated through the activation of mu-opioid receptors, as it can be prevented by pretreatment with a mu-opioid antagonist. nih.govphysiology.org This suggests that dairy products containing beta-casomorphin-7 may enhance the protective mucus barrier in the intestine. nih.govphysiology.org

Mucin Gene Expression and Secretion

Preclinical studies have demonstrated that bovine beta-casomorphin-7 (BCM-7) can significantly influence the production and secretion of mucins, which are key components of the protective mucus layer in the intestines. researchgate.net Research using both in vitro cell lines and in vivo animal models has shown that BCM-7 stimulates mucin gene expression and secretion through a μ-opioid pathway. researchgate.netoup.com

In studies involving human intestinal mucin-producing cells (HT29-MTX), BCM-7 was found to increase the mRNA levels of MUC5AC, a major mucin gene, as well as the secretion of the MUC5AC protein. researchgate.net Specifically, a concentration of 10⁻⁴ M BCM-7 led to a 219% increase in MUC5AC mRNA levels after 24 hours and a 169% increase in mucin secretion compared to controls. researchgate.net Similarly, in rat intestinal cancer cell lines (DHE), BCM-7 enhanced the expression of rMuc2 and rMuc3 mucin genes. nih.gov This direct effect on goblet cells, the primary producers of mucin, suggests that BCM-7 may play a role in modulating the thickness and composition of the intestinal mucus layer. nih.govresearchgate.net Excessive mucin production, however, could potentially alter the protective barrier and interactions with the gut microbiome. nih.gov

Table 1: Effect of Bovine Beta-Casomorphin-7 on Mucin Gene Expression and Secretion

| Cell Line/Model | Mucin Gene/Protein | Outcome |

|---|---|---|

| Human HT29-MTX cells | MUC5AC mRNA | ▲ 219% increase after 24h |

| Human HT29-MTX cells | MUC5AC secretion | ▲ 169% of control |

| Rat DHE cells | rMuc2 and rMuc3 mRNA | ▲ Enhanced expression |

| Rat Jejunum (in vivo) | Mucin discharge | ▲ Strong discharge induced |

Data derived from preclinical in vitro and in vivo studies.

Hormonal Modulation (e.g., Gastrin, Somatostatin)

Bovine beta-casomorphin has been shown to modulate the release of key gastrointestinal hormones, namely gastrin and somatostatin (B550006), which regulate gastric acid secretion and stomach motility. nih.gov In vivo studies in rats have demonstrated that intra-gastric administration of bovine BCM-7 over a period of 30 days resulted in an increase in gastrin mRNA expression and an inhibition of somatostatin expression in the gastric mucosa. nih.gov

This suggests that BCM-7 may indirectly influence gastrin gene expression through the paracrine actions of somatostatin. nih.gov The observed effects are specific to the peptide's intrinsic form, as treatment with poly-Gly did not produce the same changes in somatostatin gene expression. nih.gov These findings indicate that BCM-7, as an exogenous peptide, can modulate endocrine cells within the gastrointestinal tract, potentially influencing digestive processes. nih.govresearchgate.net

Table 2: Effect of Bovine Beta-Casomorphin-7 on Gastric Hormone mRNA Expression in Rats

| Hormone | mRNA Expression Change |

|---|---|

| Gastrin | ▲ Increased |

| Somatostatin | ▼ Inhibited |

Results from a 30-day in vivo study with intra-gastric administration.

Intestinal Barrier Function Investigations

The influence of bovine beta-casomorphins on intestinal barrier function is a significant area of preclinical investigation. The intestinal barrier is a complex system that regulates the passage of substances from the gut into the bloodstream. elsevierpure.com Excessive mucin production stimulated by BCM-7 could potentially lead to a deterioration of this protective barrier structure. nih.gov While direct studies on permeability changes induced solely by the trifluoroacetate (B77799) form are limited, the broader research on BCM-7 suggests a potential for altering barrier integrity through its inflammatory and opioid-receptor mediated actions. oup.comelsevierpure.com

Intestinal Inflammatory Responses and Markers

Preclinical evidence strongly suggests that bovine beta-casomorphins can induce inflammatory responses in the gut. researchgate.netnih.gov These responses are characterized by the activation of specific immune pathways and the increased activity of inflammatory markers. researchgate.netnih.gov

In vivo studies in mice have shown that oral administration of bovine BCM-7 and BCM-5 induces an inflammatory immune response primarily through the T-helper 2 (Th2) pathway. researchgate.netdoaj.org This is evidenced by a significant increase in the levels of Th2-associated cytokines and antibodies. researchgate.netnih.gov Specifically, consumption of milk containing the A1 variant of β-casein, which releases BCM-7 upon digestion, led to elevated levels of Interleukin-4 (IL-4), a key Th2 cytokine, as well as increased total Immunoglobulin E (IgE), IgG, and IgG1. researchgate.netnih.gov Furthermore, the mRNA expression of toll-like receptors TLR-2 and TLR-4, which are involved in recognizing microbial components and initiating inflammatory responses, was also upregulated. researchgate.netnih.gov

Myeloperoxidase (MPO) is an enzyme found in neutrophils and is a well-established marker of inflammation and neutrophil infiltration in tissues. mdpi.com Preclinical studies in rodents have consistently demonstrated that the consumption of milk containing A1 β-casein, and by extension BCM-7, leads to a significant increase in MPO activity in the intestine compared to the consumption of A2 β-casein milk. nih.govmdpi.com One study in Wistar rats reported a 65% increase in MPO activity in those fed a diet with A1 β-casein. oup.com This effect was blocked by the administration of the opioid receptor antagonist naloxone, indicating the involvement of the opioid signaling pathway in mediating this inflammatory response. mdpi.com

Table 3: Inflammatory Markers Modulated by Bovine Beta-Casomorphin in Preclinical Models

| Marker | Pathway/Function | Outcome |

|---|---|---|

| IL-4 | Th2 Cytokine | ▲ Increased |

| IgE, IgG, IgG1 | Humoral Immune Response | ▲ Increased |

| TLR-2, TLR-4 mRNA | Innate Immune Receptors | ▲ Upregulated |

| Myeloperoxidase (MPO) | Neutrophil Infiltration | ▲ Increased |

Findings from in vivo studies in mice and rats.

Microbiome Interactions and Stress Response

The interaction between bovine beta-casomorphin and the gut microbiome is an emerging area of research. The amino acid composition of BCM-7 can potentially influence the bacterial populations within the microbiome. nih.gov Furthermore, the opioid-like activity of BCM-7 can interfere with the gut-brain axis, which plays a crucial role in regulating stress responses. mdpi.comresearchgate.net While direct preclinical studies focusing on the trifluoroacetate salt's effect on the microbiome are not widely available, the established effects of BCM-7 on gut motility and inflammation suggest an indirect influence on the microbial environment. mdpi.commdpi.com Changes in gut transit time and the inflammatory state can alter the composition and function of the gut microbiota, which in turn can modulate stress responses and behavior. mdpi.comoup.com

Immunological System Modulation in Animal Models and In Vitro Studies

Preclinical evidence suggests that bovine beta-casomorphin can influence the immune system through various mechanisms. These include effects on both innate and adaptive immunity, modulation of lymphocyte activity, and the release of inflammatory mediators.

Effects on Innate and Cellular Immunity

In animal models, the consumption of A1 beta-casein, which releases BCM-7 upon digestion, has been associated with increased levels of the inflammatory marker myeloperoxidase (MPO) in the colon of rats and mice. mdpi.com This inflammatory response appears to be opioid-dependent, as it is blocked by the administration of the opioid receptor antagonist naloxone. mdpi.com Furthermore, in vitro studies using mouse macrophages have shown that a peptide derived from bovine beta-casein, β-CN (193-209), can enhance the antimicrobial activity of these immune cells without inducing a strong pro-inflammatory response. nih.gov This peptide was observed to up-regulate the expression of Major Histocompatibility Complex (MHC) class II antigens and increase the phagocytic activity of bone marrow-derived macrophages. nih.gov

Oral administration of beta-casomorphins (BCM-7/5) to mice has been shown to increase the phenotypic expression of molecules associated with inflammation, such as MPO and Monocyte Chemotactic Protein-1 (MCP-1), and to heighten the humoral immune response, as evidenced by increased levels of Immunoglobulin E (IgE), IgG, and the IgG1/IgG2a ratio. researchgate.net These studies also noted an infiltration of leucocytes in the intestinal villi and increased mRNA expression of toll-like receptors (TLR-2 and TLR-4) in the gut, suggesting an induction of an inflammatory immune response, potentially via the Th2 pathway. researchgate.net

Lymphocyte Proliferation Studies

The effect of bovine beta-casomorphin on lymphocyte proliferation has yielded varied results depending on the specific context and experimental model. In vitro studies have demonstrated that BCM can significantly inhibit the proliferation of human colonic lamina propria lymphocytes (LPL) stimulated with concanavalin (B7782731) A (ConA). nih.govoup.com This anti-proliferative effect was reversible with the opiate receptor antagonist naloxone, indicating an opioid receptor-mediated mechanism. nih.gov

Conversely, other research has indicated that certain fragments of bovine β-casein can stimulate the proliferation of human B cells, T cells, and monocytes. researchgate.net Furthermore, in vitro treatment of mouse splenocytes with BCM has been shown to alter lymphocyte subsets, leading to a reduction in CD20+ B cells, CD4+ T cells, and regulatory T cells (Tregs), while increasing the population of CD8+ T cells. nih.gov The hydrolysis of caseins by enzymes from Lactobacillus casei GG has also been found to generate molecules that suppress lymphocyte proliferation. nih.gov

| Study Type | Model System | Key Findings on Lymphocyte Proliferation | Citation |

| In vitro | Human colonic lamina propria lymphocytes | BCM significantly inhibited ConA-stimulated DNA synthesis. | nih.govoup.com |

| In vitro | Mouse splenocytes | BCM treatment reduced CD20+ B cells, CD4+ T cells, and Tregs, but increased CD8+ T cells. | nih.gov |

| In vitro | Human lymphocytes | Hydrolyzed bovine caseins suppressed lymphocyte proliferation. | nih.gov |

| In vitro | Human B cell lines | A bovine β-casein fragment (1-28) stimulated IgA production. | researchgate.net |

Histamine (B1213489) Release and Immune Cell Activation

Bovine beta-casomorphins have been implicated in allergic-type reactions through the induction of histamine release from immune cells. nih.gov In vitro experiments have shown that BCM-7 can trigger histamine release from rat peritoneal mast cells and isolated human leukocytes. nih.gov Similarly, studies on rodent mast cells have confirmed that beta-casomorphin-7 is a histamine-releasing agent. researchgate.net This effect is believed to be mediated through opioid receptors on these immune cells. researchgate.net

In a study using a rabbit model, luminal administration of casein and its hydrolysate potentiated acetic acid-induced histamine release in the small intestine, an effect that was not observed with whey hydrolysate. nih.gov This suggests that specific components of casein, potentially including beta-casomorphins, can activate intestinal mast cells, particularly under conditions of increased epithelial permeability. nih.gov

| Model System | Key Findings on Histamine Release | Citation |

| Rat peritoneal mast cells & human leukocytes (in vitro) | BCM-7 induced histamine release. | nih.gov |

| Rodent mast cells | Beta-casomorphin-7 was identified as a histamine-releasing agent. | researchgate.net |

| Rabbit distal small intestine | Casein and its hydrolysate potentiated acetic acid-induced histamine release. | nih.gov |

Role of CD10 (Neprilysin) in Immunomodulation and Peptide Degradation

CD10, also known as neprilysin, is a membrane-bound metalloendopeptidase that plays a crucial role in the degradation of various peptides, including beta-casomorphins. nih.govwikipedia.org This enzyme is expressed in the intestinal mucosa and is involved in breaking down BCM. nih.govnih.gov Inhibition of CD10 has been shown to enhance the immunomodulatory effects of BCM. nih.govnih.gov

In a mouse model of colitis, the combination of BCM and a CD10 inhibitor, thiorphan, led to the activation of mucosal CD8+ T cells and suppression of CD4+ and Treg cells. nih.gov In vitro studies with mouse splenocytes revealed that BCM, in the presence of CD10 suppression, reprograms the energy metabolism of CD8+ T cells, promoting their activation. nih.gov Furthermore, research on a mouse colorectal carcinogenesis model demonstrated that co-treatment with BCM and a CD10 inhibitor reduced the incidence of tumors and suppressed liver metastasis by promoting the infiltration of CD8+ T cells. nih.gov

Impact on Antimicrobial Peptides (e.g., Defensin (B1577277) α)

Recent preclinical research has highlighted a potential link between bovine beta-casomorphin and the production of antimicrobial peptides. In a mouse model, BCM was found to reduce the levels of defensin α in the colonic mucosa. nih.gov In vitro experiments using mouse intestinal epithelial cells (IEC6) further showed that BCM suppressed the production of defensin α. nih.gov This suggests that BCM may influence the innate immune defenses of the gut by modulating the expression of these crucial antimicrobial molecules.

Central Nervous System Modulation in Animal Models

The opioid-like properties of bovine beta-casomorphin suggest a potential for interaction with the central nervous system (CNS). nih.gov As opioid receptor agonists, BCMs can theoretically influence neuroendocrine functions and other CNS-related processes. tandfonline.comtandfonline.com The gut-brain axis, a bidirectional communication network, provides a pathway through which gut-derived peptides like BCM could potentially affect brain function. oup.comnih.gov While direct evidence from preclinical animal models focusing specifically on the CNS effects of "beta-Casomorphin, bovine trifluoroacetate" is specific, the broader research on bovine beta-casomorphins points towards a potential for CNS modulation. nih.gov

Blood-Brain Barrier Translocation Hypotheses

The ability of bovine beta-casomorphin to exert central nervous system effects is contingent upon its capacity to cross the formidable blood-brain barrier (BBB). Research into this area is complex, with several hypotheses proposed based on in vitro and animal models.

In vitro studies using models of the intestinal and blood-brain barriers have shown that some milk-derived peptides can traverse these biological obstacles. nih.gov Specifically, opioid peptides like beta-casomorphin-5 (B12063266) and beta-casomorphin-7 have been demonstrated to cross Caco-2 monolayers, which serve as a model for the intestinal barrier. nih.gov However, transport across BBB models is shown to be highly selective and limited to very few peptides. nih.gov

The permeability of the BBB is a critical factor, and it is not static throughout life. The BBB in neonates is considered more permeable, or "immature," compared to that of adults. researchgate.net This has led to the hypothesis that in infants, milk-derived opioid peptides such as bovine beta-casomorphin might more readily pass from the bloodstream into the brain. researchgate.netmilkgenomics.org This increased permeability in early life could allow for central effects that may not be observed in adults. nih.gov

Behavioral Effects in Rodents (e.g., Nociception, Learning, Memory)

Preclinical studies in rodent models have investigated the behavioral consequences of beta-casomorphin administration. These studies suggest that the peptide can influence a range of behaviors, primarily through its interaction with opioid receptors in the brain. nih.gov

Beta-casomorphins are recognized as potent opioid receptor agonists, with a particular affinity for mu-opioid receptors. nih.govnih.gov This interaction is the basis for some of their observed behavioral effects.

Nociception: The opioid activity of beta-casomorphins has been linked to the modulation of pain perception, or nociception. researchgate.net Studies have demonstrated analgesic effects, which is a characteristic activity of opioid receptor agonists. nih.gov

Learning and Memory: The influence of beta-casomorphins on cognitive functions like learning and memory is an area of ongoing research. A prolonged treatment with a beta-casomorphin analogue in newborn rats was found to delay the developmental increase in delta-receptor affinity, without affecting mu-receptors. nih.gov This suggests that exposure to these peptides during early developmental stages could have lasting effects on cerebral maturation and related functions. nih.gov Some research has also explored potential links between beta-casomorphins and behavioral changes in animal models relevant to conditions like autism, though this field remains largely unexplored. nih.gov

| Behavioral Effect | Rodent Model | Key Findings | Citation |

| Nociception | Rat | Modulation of pain perception. | researchgate.net |

| Analgesia | Rat | Demonstrated analgesic properties. | nih.gov |

| Cerebral Maturation | Newborn Rat | Chronic treatment with a BCM analogue delayed the ontogenetic increase of delta-opioid receptor affinity, suggesting an impact on brain development. | nih.gov |

Modulation of Neurotransmitter Systems (e.g., Serotonergic System)

Beyond the opioid system, evidence from preclinical research indicates that bovine beta-casomorphin can also modulate other neurotransmitter systems, notably the serotonergic system. researchgate.netmdpi.com

Radioreceptor analysis has shown that both human and bovine beta-casomorphin-7 can act as antagonists at 5-HT2-serotonin receptors in the frontal cortex of rats. researchgate.net This finding suggests that a component of beta-casomorphin's biological activity is mediated through its interaction with the serotonin (B10506) system. researchgate.net This interaction is believed to be independent of its effects on opioid receptors, broadening the potential mechanisms through which it can influence physiological processes. mdpi.com The modulation of serotonin receptors could have implications for various bodily functions, including respiration and cardiovascular regulation. milkgenomics.org

| Neurotransmitter System | Receptor | Effect | Model | Citation |

| Serotonergic System | 5-HT2-Serotonin Receptors | Antagonist activity | Rat cerebral frontal cortex | researchgate.net |

Gut-Brain Axis Interrelationships

The communication between the gastrointestinal tract and the brain, known as the gut-brain axis, is a critical pathway through which bovine beta-casomorphin may exert systemic effects. elsevierpure.comnih.gov Digestion of A1 beta-casein releases BCM-7, which can interact with opioid receptors located throughout the gastrointestinal tract. oup.commdpi.com

This interaction can lead to several local effects in the gut, such as delaying gastrointestinal transit time. researchgate.netmdpi.com These gut-level changes can, in turn, signal to the central nervous system. The consumption of milk containing A1 beta-casein has been associated with increased gut inflammation and alterations in the gut microbiome in animal models. nih.govoup.com These changes can modulate the availability of bioactive metabolites, including short-chain fatty acids (SCFAs), which are crucial for neurotransmitter biosynthesis and brain function. oup.com Therefore, BCM-7's influence on gut health is considered a key mechanism by which it can indirectly affect brain function and behavior. nih.gov

Other Systemic Modulations in Preclinical Investigations

Preclinical studies have identified further systemic effects of bovine beta-casomorphin beyond the central nervous and gastrointestinal systems.

Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase, Catalase)

Bovine beta-casomorphin has been shown to interact with the body's redox system. Some studies have reported that these peptides can increase the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). tandfonline.com These enzymes are the first line of defense against oxidative stress, converting harmful reactive oxygen species into less damaging substances. nih.gov

However, the relationship is complex. In some animal studies, BCM-7 administration led to an increase in both antioxidant and pro-oxidant cytokines, which could result in an imbalance of the redox state and contribute to local oxidative stress. nih.gov Other research on casein-derived peptides has also highlighted their potential to stimulate the expression of antioxidant enzymes, suggesting a broader role for milk peptides in modulating oxidative balance. nih.gov

| Enzyme | Effect | Model System | Citation |

| Superoxide Dismutase (SOD) | Increased activity | Preclinical models | tandfonline.com |

| Catalase (CAT) | Increased activity | Preclinical models | tandfonline.com |

Endocrine System Interactions (e.g., Prolactin Levels)

Bovine beta-casomorphin has been observed to interact with the endocrine system. A notable finding from preclinical research is its effect on prolactin levels.

In studies involving rats, the intraperitoneal injection of beta-casomorphin was found to cause an increase in plasma prolactin levels. nih.gov This effect was dose-dependent and could be blocked by the administration of naloxone, an opioid receptor antagonist. nih.gov This indicates that the effect on prolactin secretion is mediated through the opioid pathway. nih.gov This finding is supported by other reviews which also document increased prolactin levels as a physiological effect of beta-casomorphins. tandfonline.comtandfonline.com

Advanced Analytical Methodologies for Beta Casomorphin Research

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of beta-casomorphins, offering high selectivity and sensitivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of beta-casomorphins in dairy products. nih.govnih.gov This method separates the complex mixture of peptides in a sample, and the mass spectrometer then identifies and quantifies the specific beta-casomorphin (B10794742) peptides. nih.govnih.gov For instance, HPLC-MS has been successfully used to quantify beta-casomorphin-7 (BCM-7) in various milk samples after in vitro digestion. mdpi.com The system often utilizes a C-18 column for separation and an electrospray ionization (ESI) source to generate ions for mass spectrometric detection. mdpi.com The quantification is typically achieved by comparing the peak areas in the extracted ion chromatogram of the sample to that of a known standard. mdpi.com

For even greater selectivity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. sci-hub.se This technique, particularly when operated in multiple reaction monitoring (MRM) mode, provides excellent sensitivity and a low risk of false positives. sci-hub.se LC-MS/MS has been employed for the simultaneous identification and quantification of beta-casomorphin-5 (B12063266) (BCM-5) and BCM-7 in yogurt. bohrium.comresearchgate.net The method's high selectivity allows for the confident identification and accurate quantification of these peptides in complex food matrices. bohrium.comresearchgate.net Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has also been utilized to analyze BCM-5 and BCM-7 in milk after in-vitro gastrointestinal digestion. ecu.edu.au

A study on the analysis of BCM-7 in cheddar cheese utilized an HPLC-MS/MS method, which found a concentration of 0.11 μg/g. nih.gov This highlights the capability of LC-MS/MS to detect and quantify beta-casomorphins in processed dairy products.

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) is considered a gold standard for accurate quantification. This method involves the use of stable isotope-labeled internal standards, such as deuterium-labeled BCM-5-d10 and BCM-7-d10, which are added to the sample at the beginning of the analytical process. bohrium.comresearchgate.net These labeled standards behave almost identically to the native analytes during sample preparation and analysis, correcting for any losses and matrix effects. murdoch.edu.auspringernature.com

A validated ID-LC-MS/MS method for the simultaneous quantification of BCM-5 and BCM-7 in yogurt demonstrated excellent linearity, accuracy, and precision. bohrium.comresearchgate.net The method achieved low limits of detection and quantification, making it suitable for detecting trace amounts of these peptides. bohrium.comresearchgate.net

Table 1: Performance Characteristics of an Isotope Dilution LC-MS/MS Method for Beta-Casomorphin Analysis in Yogurt

| Parameter | BCM-5 | BCM-7 |

| Linearity (R²) | 0.9985 | 0.9986 |

| Method Limit of Detection (ng/g) | 0.5 | 0.25 |

| Recovery (%) | 95-106 | 103-109 |

| Precision (%RSD) | 1-16 | 1-6 |

| Inter-day Reproducibility (%RSD) | 2.0-6.4 | 3.2-6.1 |

| Data sourced from Nguyen et al. (2014) bohrium.comresearchgate.net |

Immunoassays for Peptide Quantification

Immunoassays offer a high-throughput and cost-effective alternative for the quantification of beta-casomorphins.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for the detection and quantification of beta-casomorphins. nih.govmurdoch.edu.au These assays utilize the specific binding between an antibody and the target peptide. Both competitive and sandwich ELISA formats are available for beta-casomorphin analysis. mybiosource.combma.ch Commercial ELISA kits are available for the quantitative detection of human and bovine beta-casomorphin-7 in various biological fluids, including serum, plasma, and tissue homogenates. mybiosource.combma.chcreative-diagnostics.com

These kits typically have a detection range in the nanogram per milliliter (ng/mL) level and have been validated for use with extracted samples. bma.ch The principle of a sandwich ELISA involves the capture of the beta-casomorphin antigen by a pre-coated antibody, followed by the binding of a biotinylated detection antibody and a streptavidin-HRP conjugate, which produces a colorimetric signal proportional to the amount of peptide present. mybiosource.com

Table 2: Characteristics of a Commercial Bovine Beta-Casomorphin-7 ELISA Kit

| Parameter | Value |

| Host Species | Rabbit IgG |

| Format | Competitive ELISA |

| Range | 0 - 25 ng/ml |

| Average IC50 | 1 ng/ml |

| Cross-Reactivity (Bovine BCM-5) | 0% |

| Data sourced from BMA BIOMEDICALS bma.ch |

In Vitro and Ex Vivo Digestion Models for Release Quantification

To understand the release of beta-casomorphins from dietary proteins, researchers utilize simulated digestion models. These models mimic the physiological conditions of the gastrointestinal tract.

In Vitro Digestion Models: These laboratory-based models typically involve a two-step process simulating gastric and intestinal digestion. mdpi.comnih.gov The gastric phase often uses pepsin at an acidic pH, followed by an intestinal phase with pancreatin (B1164899) and bile salts at a neutral pH. otago.ac.nznih.gov Studies have shown that the release of BCM-7 is dependent on the type of β-casein variant (A1 vs. A2) and the digestion conditions, such as the enzymes used and the protease-to-substrate ratio. nih.govresearchgate.net For example, the use of leucine (B10760876) aminopeptidase (B13392206) in addition to pepsin and pancreatin has been shown to increase the yield of BCM-7. otago.ac.nz The amount of BCM-7 released from A1 milk has been reported to be significantly higher than from A2 milk in these models. nih.govotago.ac.nz

Ex Vivo Digestion Models: These models utilize fresh gastrointestinal juices from animals or humans, providing a more physiologically relevant environment for studying peptide release. researchgate.netresearchgate.net An ex vivo gastrointestinal digestion model using human digestive juices confirmed the release of BCM-7 from both A1 and A2 β-casein variants, although in different concentrations. researchgate.net These studies have demonstrated that while BCM-7 is released from both major β-casein variants, the amount is significantly higher from the A1 variant family. researchgate.net

Table 3: Release of Beta-Casomorphin-7 in Ex Vivo Digestion of Different Milk Variants

| Milk Variant | BCM-7 Released (mg g⁻¹ β-CN digested) |

| A¹ Family (A¹ and F) | 1.85–3.28 |

| A² Family (A² and I) | 0.01–0.06 |

| Data sourced from Asledottir et al. researchgate.net |

Simulated Gastrointestinal Digestion (SGID) Systems

Simulated Gastrointestinal Digestion (SGID) systems are in vitro models designed to replicate the physiological conditions of human digestion. These systems are crucial for investigating the release of bioactive peptides like beta-casomorphin from food matrices. nih.gov The process typically involves a sequential enzymatic digestion that mimics the gastric and intestinal phases.

The effectiveness of SGID systems in determining the release of beta-casomorphin-7 (BCM-7) has been demonstrated in various studies. For instance, research on sterilized model systems of liquid infant formula utilized in vitro GID to evaluate the impact of processing-induced protein modifications on peptide release. nih.gov It was observed that glycation, a form of protein modification, significantly impeded the breakdown of proteins and consequently hindered the release of BCM-7. nih.gov In untreated infant formula models, BCM-7 was detected at concentrations ranging from 0.187 to 0.858 mg/L after the intestinal digestion phase. nih.gov

The conditions of the in vitro digestion, such as the type of enzymes used and the protease-to-substrate ratio, can significantly influence the outcomes. nih.gov A study comparing different in vitro static GID methods on bovine milk and cheeses with A1 or A2 beta-casein phenotypes found that the release of BCM-7 was dependent on these methodological parameters. nih.gov While BCM-7 was released from both A1 and A2 samples, the amount was more significant from the A1 samples, highlighting the importance of standardized and well-defined GID protocols for comparative studies. nih.gov

Table 1: Beta-Casomorphin-7 Release in a Simulated Gastrointestinal Digestion (SGID) Model of Infant Formula

| Sample Type | Beta-Casomorphin-7 Concentration (mg/L) | Key Finding |

| Untreated Infant Formula Model Systems | 0.187 - 0.858 | BCM-7 is released during simulated digestion. |

| Sterilized Infant Formula Models (without added sugars) | 0.256 - 0.655 | Sterilization without glycation has a varied effect on BCM-7 release. |

| Sterilized Infant Formula Models (with added sugars - inducing glycation) | Release was hindered | Protein glycation significantly reduces the release of BCM-7. |

This table is based on findings from a study on sterilized model systems of liquid infant formula and their digestion in an in vitro GID system. nih.gov

Ex Vivo Models Utilizing Gastrointestinal Juices

Ex vivo models represent a step closer to in vivo conditions by utilizing actual gastrointestinal juices from humans or animals. These models provide a more physiologically relevant environment for studying the digestion of proteins and the subsequent release of bioactive peptides.

A notable study employed a static ex vivo model with human gastrointestinal juices to investigate the release of bioactive peptides from different genetic variants of bovine beta-casein (A1, A2, and I). researchgate.net Using mass spectrometry for analysis, the study identified beta-casomorphin-7 from both A1 and A2 variants after simulated digestion, with a somewhat higher concentration from the A1 variant. researchgate.net This finding suggests that the release of BCM-7 is not exclusively linked to the A1 variant, as previously thought. researchgate.net

Further research utilizing an ex vivo gastrointestinal digestion model assessed the release of BCM-7 from bovine milk containing beta-casein variants A¹, A², F, and I. researchgate.net Quantification was performed using a sensitive Triple-Q Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) method. The results showed significant differences in BCM-7 concentrations between the variants. Milk from the A¹ family (A¹ and F) yielded higher amounts of BCM-7 (1.85–3.28 mg per gram of digested β-CN) compared to the A² family (A² and I), which released 0.01–0.06 mg per gram of digested β-CN. researchgate.netnih.gov These findings underscore the influence of the milk matrix and genetic variants on the extent of BCM-7 release. researchgate.net

Table 2: Comparison of Beta-Casomorphin-7 Release in an Ex Vivo Gastrointestinal Digestion Model from Different Beta-Casein Variants

| Beta-Casein Variant Family | Beta-Casein Variants | Beta-Casomorphin-7 Released (mg per gram of digested β-CN) |

| A¹ Family | A¹, F | 1.85 – 3.28 |

| A² Family | A², I | 0.01 – 0.06 |

This table summarizes data from an ex vivo digestion study on milk with different β-casein genetic variants, highlighting the quantitative differences in BCM-7 release. researchgate.netnih.gov

Structure Activity Relationship Studies of Bovine Beta Casomorphin

Amino Acid Sequence Determinants of Bioactivity

The bioactivity of bovine beta-casomorphins (BCMs) is fundamentally dictated by their amino acid sequence. These opioid peptides are fragments of the bovine β-casein protein, and their release is a key determinant of their potential physiological activity. nih.gov A crucial factor is the genetic variant of the β-casein from which they are derived, most notably the A1 and A2 variants. nih.gov

The A1 variant of β-casein contains a histidine residue at position 67, whereas the A2 variant has a proline at this position. nih.gov This single amino acid difference significantly influences the enzymatic digestion of the protein. The peptide bond preceding the histidine in the A1 variant is more susceptible to cleavage by digestive enzymes compared to the bond before the proline in the A2 variant. nih.gov This facilitates the release of the seven-amino-acid peptide, bovine β-casomorphin-7 (BCM-7), from A1 β-casein. nih.govresearchgate.net While BCM-7 can also be formed from the A2 variant, it is in significantly lower quantities. researchgate.net

The family of bovine beta-casomorphins includes several peptides of varying lengths, all sharing a common N-terminal sequence. nih.gov This shared sequence, Tyr-Pro-Phe-Pro, is essential for their opioid activity. The different BCMs are distinguished by the number of amino acids extending from this core sequence.

Table 1: Primary Structure of Bovine Beta-Casomorphins

| Peptide Name | Amino Acid Sequence | Parent β-Casein Fragment |

| β-Casomorphin-4 (BCM-4) | Tyr-Pro-Phe-Pro | f(60-63) |

| β-Casomorphin-5 (BCM-5) | Tyr-Pro-Phe-Pro-Gly | f(60-64) |

| β-Casomorphin-7 (BCM-7) | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | f(60-66) |

| β-Casomorphin-8 (BCM-8) | Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro | f(60-67) |

This table is based on data from scientific reports on beta-casomorphins. nih.gov

Influence of Specific Residues on Receptor Binding and Potency

The interaction of bovine beta-casomorphins with opioid receptors, particularly the μ-opioid receptor, is highly dependent on specific amino acid residues within the peptide chain. acs.orgnih.gov The N-terminal tyrosine residue is considered indispensable for the opioid activity of virtually all opioid peptides, including BCMs. Its phenolic side chain is a key pharmacophoric element that interacts with the receptor binding pocket.

The proline residues, which are abundant in BCM-7 (three out of seven amino acids), impart significant structural rigidity to the peptide. acs.org This constrained conformation is believed to be favorable for binding to the μ-opioid receptor.

Table 2: Receptor Specificity and Key Residues

| Compound | Target Receptor(s) | Key Residues for Activity | Influence on Potency |

| Bovine β-Casomorphins | Primarily μ-opioid receptors nih.gov | N-terminal Tyrosine | Essential for binding |

| Proline residues | Provide structural rigidity favorable for binding acs.org | ||

| BCM-7 vs. BCM-9 | μ-opioid receptors | Different C-terminal sequences | BCM-7 has approximately 4x higher binding affinity than BCM-9 mdpi.com |

Impact of Chemical Modifications on Opioid Activity and Stability (e.g., D-Ala Substitutions)

The opioid activity and metabolic stability of bovine beta-casomorphins can be significantly enhanced through chemical modifications. A common strategy in peptide drug design is the substitution of naturally occurring L-amino acids with their D-isomers. This modification can protect the peptide from degradation by peptidases, thereby increasing its biological half-life and potency.

A notable example is the synthetic analogue D-Ala²-β-CM-4-NH₂. nih.gov In this modification of BCM-4 (Tyr-Pro-Phe-Pro), the proline at position 2 is replaced with a D-alanine (D-Ala), and the C-terminus is amidated. Such modifications have been shown to create highly potent and specific μ-type opioid receptor ligands. nih.govcapes.gov.br

These synthetic derivatives are valuable tools in pharmacological research, allowing for more detailed studies of opioid receptor function. capes.gov.br The enhanced stability and potency of analogues like D-Ala²-β-CM-4-NH₂ demonstrate that the natural sequence of BCMs can be optimized to produce more powerful effects. nih.gov A prolonged treatment with this specific analogue in animal models was shown to affect the development of delta-opioid receptor affinity, indicating that such modifications can have significant and specific biological consequences. nih.gov

Research Challenges and Future Directions in Bovine Beta Casomorphin Studies

Methodological Considerations in Preclinical Studies

A primary hurdle in beta-casomorphin (B10794742) research is the translation of preclinical findings to human health. Much of the existing literature is based on in vitro (laboratory) and animal models, which, while valuable, have limitations in fully replicating human physiological conditions. mdpi.com

In Vitro vs. In Vivo Models: Many studies utilize simulated gastrointestinal digestion models to investigate the release of BCM-7 from beta-casein. tandfonline.com While these studies are crucial for understanding the basic mechanisms of peptide formation, they cannot fully account for the complex interplay of enzymes, gut motility, and absorption that occurs in vivo. mdpi.com There is a recognized need for more extensive in vivo studies, particularly in humans, to confirm the physiological effects observed in laboratory and animal experiments. mdpi.comthepharmajournal.comnih.gov

Ex Vivo Approaches: To bridge the gap between in vitro and in vivo research, some studies have employed ex vivo models. For instance, using gastrointestinal juices from healthy humans has been explored to increase the physiological relevance of digestion models compared to those using artificial or animal-derived fluids. mdpi.com

A significant challenge moving forward is the standardization of these preclinical models to ensure that results are comparable and more reliably predictive of the effects in humans.

| Study Type | Description | Key Findings/Observations | Limitations |

| In Vitro | Simulated digestion of beta-casein using enzymes like pepsin and pancreatin (B1164899) in a lab setting. | Confirms release of BCM-7 from A1 beta-casein. | Lacks the complexity of the human digestive system; cannot assess systemic effects. |

| In Vivo (Animal) | Oral administration of A1/A2 beta-casein or BCM-7 to animals (e.g., rats, mice). | A1 beta-casein delays gut transit and increases inflammation via opioid receptors. | Heterogeneity in models, doses, and outcomes; results not always transferable to humans. |

| Ex Vivo | Use of human-derived materials, such as gastrointestinal juices, to simulate digestion. | Aims to increase physiological relevance compared to purely artificial in vitro models. | Still a simulation; does not capture the full systemic response. |

Elucidating Complex Metabolic Pathways and Peptide Fate

The metabolic journey of bovine beta-casomorphin from its parent protein to its potential sites of action is intricate and not fully understood. BCM-7 is a seven-amino-acid peptide released from A1 beta-casein. acs.org This release is facilitated by a single amino acid difference between A1 and A2 beta-casein at position 67—histidine in A1 and proline in A2. kc-usercontent.com The bond preceding histidine is more susceptible to enzymatic cleavage by digestive enzymes like pepsin, pancreatic elastase, and trypsin. tandfonline.comnih.gov

Once released in the gut, the fate of BCM-7 is a critical point of investigation and debate. The primary enzyme responsible for its degradation is dipeptidyl peptidase-4 (DPP4), which is found on the surface of intestinal cells. kc-usercontent.com Studies using human gastrointestinal juices and intestinal brush border membranes show that BCM-7 is substantially degraded during the digestive process. nih.gov However, some research suggests that a small amount may survive digestion. nih.gov

The question of whether intact, biologically active BCM-7 can be absorbed into the bloodstream is central to its potential systemic effects. It is hypothesized that in certain individuals, particularly those with compromised gut barrier function (often termed "leaky gut"), the peptide may pass into circulation. semanticscholar.org This remains a controversial area requiring more sophisticated methods to track the peptide's absorption and distribution in the body.

Investigating Interactions with the Gut Microbiome

The gut microbiome has emerged as a critical factor in mediating the effects of dietary compounds, and its interaction with beta-casomorphins is a key area for future research. A hypothesis linking the effects of BCM-7 to the microbiota-gut-brain axis has been established. mdpi.com

Research suggests several ways in which this interaction may occur:

Modulation of Gut Transit Time: By activating opioid receptors in the gut, BCM-7 can slow gastrointestinal transit time. thepharmajournal.commdpi.comreddit.com This delay can increase the time available for microbial fermentation of dietary components, potentially altering the gut environment and the profile of metabolites produced by the microbiota. reddit.com

Direct Microbial Metabolism: Some gut bacteria themselves may be capable of degrading casomorphins. There is evidence that certain microbiota can produce the DPP4 enzyme, which is key to breaking down BCM-7. mdpi.com This suggests the composition of an individual's microbiome could influence the amount of active BCM-7 present in the gut.

Influence on Microbiota Composition: Studies in mice have shown that diets containing A1 beta-casein can lead to different gut microbiota profiles compared to diets with A2 beta-casein. Milk containing A2 beta-casein was associated with higher levels of short-chain fatty acids, which are beneficial products of bacterial fermentation. mdpi.com

Inflammatory Pathways: BCM-7 has been shown to induce inflammatory responses in the gut in animal models. mdpi.com This inflammation can, in turn, affect the gut microbiota, creating a complex feedback loop. mdpi.com

Elucidating the precise relationships between bovine beta-casomorphin, gut microbial composition, and host health is a challenging but vital research direction. mdpi.com

Development of Standardized Detection and Quantification Protocols

A significant challenge in the field is the lack of standardized and universally accepted protocols for detecting and quantifying bovine beta-casomorphin in biological samples and food products. mdpi.com Various analytical techniques have been employed, including enzyme-linked immunosorbent assay (ELISA) and reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS). mdpi.comresearchgate.net

However, discrepancies in methodologies can lead to variable results, making it difficult to compare findings across studies. researchgate.net A crucial unanswered question is the threshold of BCM-7 exposure required to trigger physiological responses in the gut or other systems. mdpi.com Without reliable quantification and an established dose-response relationship, assessing the real-world impact of dietary BCM-7 remains difficult. Future research must focus on developing and validating robust, sensitive, and standardized analytical methods to accurately measure the peptide's presence and concentration in the human body after milk consumption.

Exploration of Novel Bioactivities and Mechanisms of Action

The primary known mechanism of action for BCM-7 is its role as an agonist for μ-opioid receptors, which are found not only in the nervous system but also throughout the gastrointestinal tract and on immune cells. nih.govacs.orgnih.gov This interaction is the basis for its observed effects on gut motility and inflammation. mdpi.com

While the opioid connection is well-established, the full spectrum of BCM-7's bioactivities may be broader. Research has explored links, often controversially, between BCM-7 and a range of conditions beyond the gut, including type 1 diabetes, cardiovascular disease, and neurological disorders. mdpi.com However, the evidence for these connections is largely epidemiological and has not been consistently supported by mechanistic studies. mdpi.com In 2009, the European Food Safety Authority (EFSA) concluded there was insufficient evidence to establish a cause-and-effect relationship between BCM-7 and these non-communicable diseases. mdpi.com

There are also inconsistencies in the literature regarding its immunomodulatory effects. Some animal studies report that A1 beta-casein intake promotes a pro-inflammatory response in the gut. mdpi.com Conversely, other studies have suggested potential beneficial roles, such as improving intestinal mucosal immunity. reddit.com Future research should aim to clarify these contradictory findings and explore potential non-opioid mechanisms of action to provide a more complete picture of BCM-7's physiological role.

Addressing Controversies and Inconsistencies in Research Findings

The field of beta-casomorphin research is characterized by significant controversy and debate. mdpi.com Many of the purported negative health effects of BCM-7 are contested, and the scientific literature contains numerous inconsistencies. reddit.com

The primary sources of these controversies include:

Reliance on Preclinical Data: As discussed, many of the alarming findings originate from in vitro or animal studies, and their relevance to human health is often questioned. mdpi.com

Lack of Human Clinical Evidence: There is a scarcity of robust, large-scale human clinical trials to substantiate the claims made in preclinical or epidemiological research.

Conflicting Study Outcomes: For many of the proposed effects of BCM-7, from immune function to systemic disease, there are conflicting reports in the scientific literature. acs.orgreddit.com

Industry Funding and Bias: The commercial interest in A2 milk has led to a highly debated environment where claims and counterclaims can be influenced by commercial objectives.

To move forward, the scientific community must prioritize independent, rigorously designed human intervention studies. Addressing the existing inconsistencies through transparent research and collaborative efforts is essential to resolve the ongoing controversies and provide clear, evidence-based guidance on the health implications of bovine beta-casomorphin consumption.

Q & A

Q. What methodologies are recommended for synthesizing β-Casomorphin (bovine) trifluoroacetate with high purity?

Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, followed by trifluoroacetic acid (TFA)-mediated cleavage and purification via reversed-phase HPLC. Key steps include:

- Optimizing coupling efficiency : Use HBTU/HOBt activation for amino acid residues like proline (P) and phenylalanine (F) to minimize racemization .

- TFA cleavage : Ensure TFA concentration ≥95% to remove protecting groups while preserving peptide integrity. Post-cleavage, lyophilization yields the trifluoroacetate salt .

- Purity validation : Use LC-MS (ESI or MALDI-TOF) to confirm molecular weight (578.66 Da for β-Casomorphin (1-5), bovine amide) and ≥95% purity via UV-HPLC at 220 nm .

Q. How can analytical techniques distinguish β-Casomorphin trifluoroacetate from acetate or chloride salts?

- Mass spectrometry : Detect trifluoroacetate adducts (e.g., [M+CF3COO⁻]⁻ ions) at m/z 113.02 (CF3⁻ fragment) .

- NMR : Characterize trifluoroacetate’s distinct ¹⁹F signal at δ -75 ppm and absence of acetate’s carbonyl peak (~170 ppm in ¹³C NMR) .

- Elemental analysis : Quantify fluorine content (e.g., 19.7% in C2CsF3O2) to confirm trifluoroacetate stoichiometry .

Q. What experimental controls are critical for studying β-Casomorphin’s opioid activity in vitro?

- Receptor specificity : Use naloxone (opioid antagonist) to confirm μ-opioid receptor (MOR)-mediated effects .

- Salt interference controls : Compare trifluoroacetate salt with HCl or acetate salts to rule out anion-specific artifacts in cell viability assays .

- Peptide stability : Pre-incubate β-Casomorphin in simulated gastric fluid (pH 2.0) to assess degradation kinetics relevant to dietary studies .

Advanced Research Questions

Q. How do structural modifications (e.g., amidation, truncation) alter β-Casomorphin’s receptor binding kinetics?

- Truncation effects : β-Casomorphin (1-5), amide (YPFPG-NH2) shows reduced MOR affinity compared to BCM7 (YPFPGPI), as the C-terminal isoleucine is critical for receptor docking .

- Amidation vs. free carboxyl : Amidated forms exhibit prolonged half-life in serum (t₁/₂ = 15 min vs. 5 min for carboxyl-terminal peptides) due to resistance to carboxypeptidases .

- Methodological validation : Use surface plasmon resonance (SPR) with immobilized MOR to quantify binding kinetics (KD, kon/koff) under physiological pH .

Q. How can researchers resolve contradictions in β-Casomorphin’s reported bioactivity across studies?

- Source variability : Peptides from commercial suppliers (e.g., Sigma-Aldrich vs. Bachem) may differ in trifluoroacetate content, affecting solubility and bioactivity. Standardize suppliers and validate salt content via ICP-MS .

- Statistical approaches : Apply meta-analysis to harmonize datasets (e.g., fixed-effects models for in vitro studies vs. random-effects for in vivo) .

- Contamination checks : Screen for endotoxins (LAL assay) and residual TFA (ion chromatography) to eliminate confounding factors .

Q. What environmental stability considerations apply to trifluoroacetate in longitudinal studies?

- Persistence in aqueous systems : TFA resists hydrolysis (half-life >10 years in groundwater) and biodegradation, requiring strict contamination protocols during sample storage .

- Analytical interference : TFA can suppress ionization in LC-MS; mitigate via post-column infusion of propionic acid or anion-exchange cartridges .

- Historical controls : Reference preindustrial TFA levels (3–56 ng/L in Antarctic firn cores) to distinguish anthropogenic vs. natural sources in environmental samples .

Q. What electrochemical methods are suitable for studying trifluoroacetate decomposition in peptide synthesis byproducts?

- Kolbe electrolysis : Apply cyclic voltammetry in anhydrous TFA to study decarboxylation pathways (e.g., C2F6 and CO2 formation at Pt electrodes) .

- Surface adsorption : Use electrochemical quartz crystal microbalance (EQCM) to monitor trifluoroacetate adsorption (0.10 ML coverage) on Au electrodes, which influences reaction selectivity .

- Kinetic modeling : Fit Tafel slopes (120 mV/decade under Langmuir conditions) to differentiate rate-determining steps in trifluoroacetate oxidation .

Key Considerations for Researchers

- Source reliability : Avoid suppliers with unverified purity claims (e.g., excluded per guidelines).

- Interdisciplinary collaboration : Combine peptide biochemistry (HPLC, SPR) with environmental analytics (ICP-MS, ion chromatography) for holistic studies .

- Ethical compliance : Use β-Casomorphin strictly for non-human research, as per safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.